O,S-Bis(2-methylpropyl) methylphosphonothioate
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Overview
Description
O,S-Bis(2-methylpropyl) methylphosphonothioate, commonly known as VX, is a highly toxic organophosphate compound that was developed as a chemical weapon in the mid-20th century. VX is classified as a nerve agent, and it is considered to be one of the most lethal chemical weapons in existence. Despite its deadly nature, VX has also been the subject of scientific research due to its potential applications in medicine and agriculture.
Scientific Research Applications
Despite its lethal nature, VX has been the subject of scientific research due to its potential applications in medicine and agriculture. VX has been studied as a potential treatment for certain types of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, VX has been investigated as a pesticide, as it has been shown to be effective against a variety of insect pests.
Mechanism of Action
VX works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the body, which leads to overstimulation of the nervous system. The overstimulation of the nervous system can cause a range of symptoms, including convulsions, respiratory failure, and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of VX are well-documented. VX can cause a range of symptoms, including miosis (constriction of the pupils), respiratory distress, convulsions, and death. The severity of the symptoms depends on the dose and route of exposure. VX is absorbed through the skin, eyes, and respiratory system, and it can also be ingested.
Advantages and Limitations for Lab Experiments
VX has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in the nervous system. Additionally, VX has been used to study the mechanism of action of other nerve agents. However, the use of VX in lab experiments is limited due to its toxicity and the need for specialized equipment and expertise.
Future Directions
There are several future directions for research on VX. One area of research is the development of antidotes for VX exposure. Several antidotes have been developed for other nerve agents, but there is currently no specific antidote for VX. Another area of research is the development of safer and more effective pesticides. VX has shown promise as a pesticide, but its toxicity makes it unsuitable for use in agriculture. Finally, VX could be studied as a potential treatment for certain types of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Conclusion:
In conclusion, O,S-Bis(2-methylpropyl) methylphosphonothioate, commonly known as VX, is a highly toxic organophosphate compound that was developed as a chemical weapon. Despite its deadly nature, VX has also been the subject of scientific research due to its potential applications in medicine and agriculture. VX works by inhibiting the activity of the enzyme acetylcholinesterase, which leads to overstimulation of the nervous system. The biochemical and physiological effects of VX are well-documented, and its use in lab experiments is limited due to its toxicity. However, there are several future directions for research on VX, including the development of antidotes, safer and more effective pesticides, and potential cancer treatments.
Synthesis Methods
The synthesis of VX is a complex process that involves several steps. The first step is the preparation of the intermediate compound, O,S-diisopropyl methylphosphonothioate (DIMP), which is then converted into VX through a series of chemical reactions. The synthesis of VX requires specialized equipment and expertise, and it is considered to be a hazardous process due to the toxicity of the compound.
properties
IUPAC Name |
2-methyl-1-[methyl(2-methylpropylsulfanyl)phosphoryl]oxypropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O2PS/c1-8(2)6-11-12(5,10)13-7-9(3)4/h8-9H,6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYABNFHRGJXPHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C)SCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O2PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721108 |
Source
|
Record name | O,S-Bis(2-methylpropyl) methylphosphonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100860-55-7 |
Source
|
Record name | O,S-Bis(2-methylpropyl) methylphosphonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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